![molecular formula C18H23NO3 B5028460 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine](/img/structure/B5028460.png)
4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine, also known as NEMB, is a chemical compound that has been widely used in scientific research. The compound belongs to a class of substances called morpholines, which are cyclic organic compounds containing a nitrogen atom and an oxygen atom in the ring. NEMB has been studied for its potential applications in various fields, including neuroscience and drug discovery.
作用机制
The mechanism of action of 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine involves its interaction with TRPV1 channels. 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine binds to a specific site on the channel, causing a conformational change that alters the channel's activity. This results in a decrease in calcium influx into cells, which can lead to a reduction in pain sensation.
Biochemical and Physiological Effects:
4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine has been shown to have a number of biochemical and physiological effects. In addition to its effects on TRPV1 channels, 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine has been shown to inhibit the activity of other ion channels, including the voltage-gated sodium channel Nav1.7. This channel is also involved in pain sensation and is a target for the development of analgesic drugs. 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
实验室实验的优点和局限性
One advantage of using 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine in lab experiments is its specificity for TRPV1 channels. This allows researchers to study the effects of modulating these channels without affecting other ion channels or cellular processes. However, one limitation of using 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine is its relatively low potency compared to other TRPV1 channel modulators. This can make it difficult to achieve the desired level of channel modulation without using high concentrations of the compound.
未来方向
There are several future directions for research involving 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine. One area of interest is the development of more potent TRPV1 channel modulators based on the structure of 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine. Another area of interest is the development of 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine-based screening assays for the discovery of new analgesic drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine and its potential applications in other fields, such as inflammation and cancer research.
Conclusion:
In conclusion, 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine is a chemical compound that has been widely studied for its potential applications in neuroscience research and drug discovery. The compound modulates the activity of TRPV1 channels and has been shown to have anti-inflammatory effects. While 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine has some limitations in terms of potency, it remains a valuable tool for studying TRPV1 channels and has potential for future applications in drug discovery and other areas of research.
合成方法
The synthesis of 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine involves the reaction of morpholine with 1-naphthol and 2-bromoethyl ether. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is then purified using chromatography techniques.
科学研究应用
4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine has been extensively studied for its potential applications in neuroscience research. It has been shown to modulate the activity of certain ion channels in the brain, including the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in pain sensation and are a target for the development of analgesic drugs. 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine has also been studied for its potential use as a tool in drug discovery, as it can be used to screen for compounds that interact with TRPV1 channels.
属性
IUPAC Name |
4-[2-(2-naphthalen-1-yloxyethoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-6-17-16(4-1)5-3-7-18(17)22-15-14-21-13-10-19-8-11-20-12-9-19/h1-7H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOFOZCAROFPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

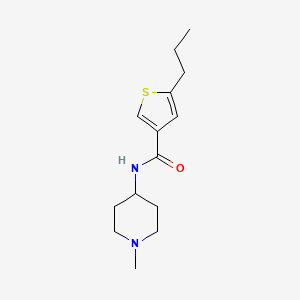
![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5028385.png)
![benzyl N~2~-[(benzyloxy)carbonyl]-N~5~-phenylglutaminate](/img/structure/B5028392.png)
![5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5028406.png)
![N-[2-(4-phenyl-1-piperazinyl)ethyl]-1-adamantanecarboxamide hydrochloride](/img/structure/B5028418.png)
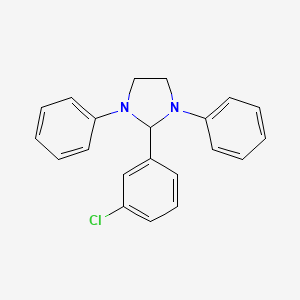
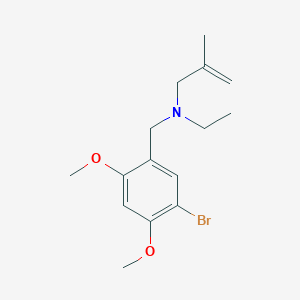
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B5028433.png)
![N-[3-(benzoylamino)phenyl]-4-butoxybenzamide](/img/structure/B5028437.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5028444.png)
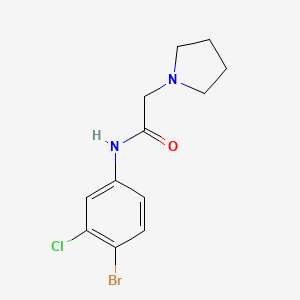
![2-[5-(3,5-dichloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5028453.png)
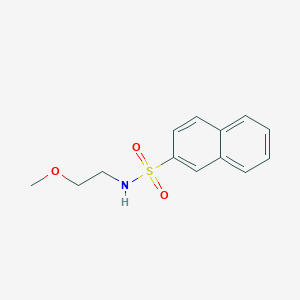
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028458.png)